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Compound of Interest

Compound Name: H-Tyr-D-Ala-Gly-Phe-Met-NH2

Cat. No.: B10853613

A Comprehensive Comparison: [D-Ala2]-Met-Enkephalinamide vs. Endogenous Enkephalins

For researchers and professionals in drug development, understanding the nuances of
synthetic opioid peptides compared to their endogenous counterparts is crucial for designing
novel therapeutics. This guide provides an objective comparison of [D-Ala2]-Met-
Enkephalinamide (DALA), a synthetic analog, and endogenous enkephalins, focusing on their
performance with supporting experimental data.

Structural and Functional Overview

Endogenous enkephalins, primarily Met-enkephalin and Leu-enkephalin, are pentapeptides
that play a vital role in pain modulation.[1][2][3] They are part of the body's natural pain-relief
system, acting as neurotransmitters by binding to opioid receptors.[1][2] However, their
therapeutic potential is limited by their rapid degradation in biological systems.

[D-Ala2]-Met-Enkephalinamide is a synthetic analog of Met-enkephalin. Its structure is modified
in two key ways: the substitution of D-alanine for glycine at the second position and the
amidation of the C-terminus. These modifications confer significant resistance to enzymatic
degradation, leading to a more potent and prolonged analgesic effect.

Comparative Data

The following tables summarize the key quantitative differences between [D-Ala2]-Met-
Enkephalinamide and endogenous enkephalins.
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Table 1: Receptor Binding Affinity (Ki in nM)

p-Opioid Receptor 6-Opioid Receptor K-Opioid Receptor

Ligand
(MOR) (DOR) (KOR)
Met-Enkephalin ~20 ~1.1-2 Low Affinity
Binds with high Binds with high
[D-Ala2]-Met- o o
] ) affinity, comparable to  affinity, comparable to .
Enkephalinamide ) ) Low Affinity
Met-enkephalin. A Met-enkephalin. A
(DALA) : : : :
mixed p/d agonist. mixed p/d agonist.

Note: Specific Ki values for DALA can vary between studies, but it is consistently reported to be
a potent, non-selective agonist at i and & opioid receptors. Met-enkephalin is a potent agonist
at the d-opioid receptor and to a lesser extent the p-opioid receptor, with little to no effect on
the k-opioid receptor.

Table 2: In Vivo Analgesic Activity

Analgesic Potency ] .
Compound Duration of Action
(Method)

Met-Enkephalin Low (rapidly metabolized) Very short (minutes)

[D-Ala2]-Met-Enkephalinamide  High (e.g., potent inhibition of

o Long-lasting (hours)
(DALA) tail-flick reflex)

Table 3: Enzymatic Stability

Susceptibility to o .
Compound . . Half-life in Plasmal/Brain
Degradation by Peptidases

High (rapidly hydrolyzed by
Met-Enkephalin aminopeptidases and Very short (minutes)

enkephalinases)

[D-Ala2]-Met-Enkephalinamide  Low (resistant to enzymatic

Significantly prolonged
(DALA) degradation) g yP J
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Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following

diagrams are provided.
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Opioid Receptor Signaling Pathway
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Hot Plate Test Protocol
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Experimental Workflow for Analgesia Testing
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Endogenous Enkephalin Degradation
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Enzymatic Degradation Comparison

Experimental Protocols
Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a ligand for a specific receptor.
Materials:

o Cell membranes expressing the opioid receptor of interest (U, o, or K).

» Radiolabeled ligand (e.g., [FBH]DAMGO for MOR, [BH]DPDPE for DOR).

o Unlabeled competing ligand ([D-Ala2]-Met-Enkephalinamide or Met-enkephalin).

» Binding buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, pH 7.4).

e Wash buffer (ice-cold 50 mM Tris-HCI, pH 7.4).

» Glass fiber filters.

 Scintillation counter.

Procedure:
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 Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand
and varying concentrations of the unlabeled test compound in the binding buffer.

o Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

« Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound
from free radioligand.

e Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound
radioligand.

» Counting: Measure the radioactivity retained on the filters using a scintillation counter.

o Data Analysis: Determine the IC50 value (the concentration of unlabeled ligand that inhibits
50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-
Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand
and Kd is its dissociation constant.

In Vivo Analgesia Assessment: Hot Plate Test

The hot plate test is a common method to evaluate the analgesic efficacy of compounds in
animal models.

Apparatus:

» Ahot plate apparatus with a controlled surface temperature.

» Atransparent cylinder to confine the animal to the heated surface.
Procedure:

o Acclimation: Acclimate the animals (typically rats or mice) to the testing room and apparatus
to reduce stress-induced responses.

o Baseline Measurement: Determine the baseline latency for each animal to respond to the
heat (e.g., paw licking or jumping) before drug administration. A cut-off time (e.g., 30-60
seconds) is set to prevent tissue damage.
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e Drug Administration: Administer [D-Ala2]-Met-Enkephalinamide, Met-enkephalin, or a vehicle
control via the desired route (e.g., intracerebroventricularly or intravenously).

o Post-treatment Testing: At various time points after administration, place the animal on the
hot plate and record the latency to the first sign of nociception (paw lick or jump).

» Data Analysis: Compare the post-treatment latencies to the baseline values and between
treatment groups to determine the analgesic effect and its duration.

Enzymatic Stability Assay

This assay assesses the resistance of a peptide to degradation by enzymes.

Materials:

Peptide of interest ([D-Ala2]-Met-Enkephalinamide or Met-enkephalin).

Enzyme source (e.g., brain homogenate, plasma, or purified peptidases like aminopeptidase
M or neprilysin).

Incubation buffer.

High-Performance Liquid Chromatography (HPLC) system.
Procedure:

 Incubation: Incubate the peptide with the enzyme source in the incubation buffer at a
physiological temperature (e.g., 37°C).

» Time Points: At various time intervals, take aliquots of the reaction mixture.

e Reaction Termination: Stop the enzymatic reaction in the aliquots (e.g., by adding acid or a
protease inhibitor).

e Analysis: Analyze the amount of intact peptide remaining in each aliquot using HPLC.

o Data Analysis: Plot the percentage of intact peptide remaining over time to determine the
degradation rate and half-life of the peptide under the specific enzymatic conditions.
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Conclusion

The structural modifications in [D-Ala2]-Met-Enkephalinamide, specifically the D-Ala
substitution and C-terminal amidation, confer remarkable resistance to enzymatic degradation.
This enhanced stability translates into a significantly more potent and prolonged analgesic
effect compared to its endogenous counterpart, Met-enkephalin. These characteristics make
DALA and similar synthetic analogs valuable tools for research into the opioid system and
promising scaffolds for the development of novel analgesic drugs with improved
pharmacokinetic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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